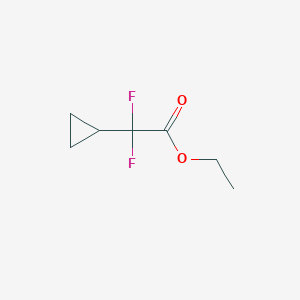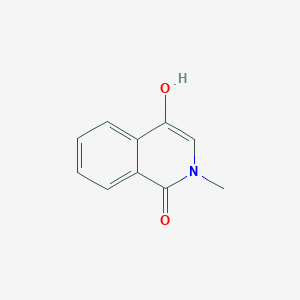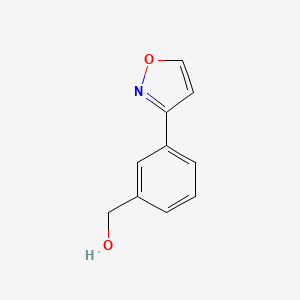
Sodium 4,6-dihydroxypyrimidine-2-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4,6-dihydroxypyrimidine-2-thiolate, also known as sodium 2-thiobarbiturate, is an organic compound with the molecular formula C4H5N2NaO2S. It is a white crystalline solid that is soluble in water and exhibits basic properties. This compound contains two hydroxyl groups and a thiolate ion, making it a versatile reagent in organic synthesis and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4,6-dihydroxypyrimidine-2-thiolate can be synthesized through various methods. One common method involves the reaction of 4,6-dihydroxypyrimidine with sodium hydrosulfide in an alcohol medium . The reaction typically proceeds as follows: [ \text{C4H4N2O2} + \text{NaHS} \rightarrow \text{C4H5N2NaO2S} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4,6-dihydroxypyrimidine-2-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonates.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4,6-dihydroxypyrimidine-2-thiolate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium 4,6-dihydroxypyrimidine-2-thiolate exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The thiolate ion can form strong bonds with electrophilic centers, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-thiobarbiturate: Shares similar structural features and reactivity.
4,6-dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with hydroxyl groups.
2-thiobarbituric acid: A related compound with similar thiolate functionality.
Uniqueness: Sodium 4,6-dihydroxypyrimidine-2-thiolate is unique due to its combination of hydroxyl and thiolate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C4H3N2NaO2S |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
sodium;4-hydroxy-6-oxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
YAPBKIOWSSHYFL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(N=C(NC1=O)[S-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)


![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)



